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Iavvqdwghhrat

Cat. No.: B13384779
M. Wt: 1488.7 g/mol
InChI Key: SAJZITDYWAOPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IAVVQDWGHHRAT is a linear 13-residue peptide that represents the inactive, linear form of Compstatin, a potent and well-characterized inhibitor of the complement component C3 . Unlike its cyclic, disulfide-bridged active counterpart, which has a sequence of ICVVQDWGHHRCT, this compound lacks the cyclic structure and contains an alanine substitution, rendering it inactive as a complement inhibitor . This makes it an essential tool in scientific research, specifically intended for use as a negative control in experiments designed to study the complement system's role in innate immunity. Researchers utilize this linear peptide to validate the specific effects of active Compstatin variants in various assay systems, including surface plasmon resonance (SPR) binding studies and complement inhibition ELISAs, ensuring that observed outcomes are due to specific C3 binding and not non-specific peptide interactions . The compound has been cited in studies investigating complement-mediated inflammation, such as in models of envenomation by Bothrops snakes, where it helps confirm the complement-dependent mechanisms of toxin action . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C66H101N23O17 B13384779 Iavvqdwghhrat

Properties

Molecular Formula

C66H101N23O17

Molecular Weight

1488.7 g/mol

IUPAC Name

3-[[5-amino-2-[[2-[[2-[2-[(2-amino-3-methylpentanoyl)amino]propanoylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-[[1-[[2-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxobutan-2-yl)amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C66H101N23O17/c1-10-32(6)50(68)63(104)80-34(8)55(96)87-52(31(4)5)65(106)88-51(30(2)3)64(105)83-42(17-18-47(67)91)59(100)86-46(23-49(93)94)62(103)84-43(20-36-24-75-40-15-12-11-14-39(36)40)57(98)76-27-48(92)81-44(21-37-25-72-28-77-37)60(101)85-45(22-38-26-73-29-78-38)61(102)82-41(16-13-19-74-66(70)71)58(99)79-33(7)56(97)89-53(35(9)90)54(69)95/h11-12,14-15,24-26,28-35,41-46,50-53,75,90H,10,13,16-23,27,68H2,1-9H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,98)(H,79,99)(H,80,104)(H,81,92)(H,82,102)(H,83,105)(H,84,103)(H,85,101)(H,86,100)(H,87,96)(H,88,106)(H,89,97)(H,93,94)(H4,70,71,74)

InChI Key

SAJZITDYWAOPDD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)N)N

Origin of Product

United States

Contextual Significance Within Complement System Studies

The complement system is a critical component of the innate immune system, providing a first line of defense against pathogens. However, its inappropriate or excessive activation can contribute to a variety of inflammatory and autoimmune diseases. nih.gov This has led to significant research into developing inhibitors of the complement cascade. A key target for inhibition is complement component C3, as its cleavage is a central point where all three complement activation pathways converge. nih.gov

Compstatin (B549462) is a potent cyclic peptide that binds to C3 and prevents its activation, thereby halting the entire downstream cascade. nih.govfrontiersin.orgnih.gov In order to validate the specific effects of Compstatin in experimental settings, researchers require a closely related molecule that is known to be inactive. This is the primary role of IAVVQDWGHHRAT.

This compound is the linear, non-cyclic version of the original Compstatin peptide. frontiersin.orgnih.govnih.gov The cyclization of Compstatin, achieved through a disulfide bridge, is essential for its C3-binding and inhibitory activity. nih.gov By using the linear this compound, which completely lacks this inhibitory activity, scientists can ensure that the observed effects in their experiments are due to the specific complement-inhibiting action of Compstatin and not some other non-specific peptide effect. frontiersin.orgmdpi.comnih.govresearchgate.net For instance, in studies investigating inflammation induced by venoms or during extracorporeal circulation, this compound is used alongside Compstatin to demonstrate that only the active, cyclic form can prevent complement-mediated processes like anaphylatoxin generation and leukocyte activation. nih.govlambris.com

Historical Development and Role As a Research Tool in Peptide Design

Primary Amino Acid Sequence and Structural Attributes

The peptide designated as this compound is a linear molecule composed of 13 amino acids. Its primary sequence is Isoleucine-Alanine-Valine-Valine-Gln-Asp-Trp-Gly-His-His-Arg-Ala-Thr. A key feature of this peptide is the substitution of Alanine (Ala) at positions 2 and 12. This is a deliberate modification from the sequence of the original complement-inhibiting peptide, compstatin, which contains Cysteine (Cys) residues at these positions. mdpi.comlambris.com The Cysteine residues in compstatin form a disulfide bridge, creating a cyclic structure essential for its function. aai.orgnih.gov The presence of Alanine in this compound prevents this cyclization, resulting in a linear conformation. lambris.comnih.gov This linear structure is significantly more flexible than its cyclic counterpart. lambris.com

Comparative Analysis with Biologically Active Peptide Analogues

The functional differences between this compound and its active analogues, like cyclic compstatin, are profound and directly linked to their structural disparities. The peptide this compound is frequently used in research as a negative control because it completely lacks complement-inhibitory activity. mdpi.comresearchgate.netplos.orgnih.gov

Distinction from Cyclic Compstatin and its Derivatives

Compstatin and its derivatives are potent inhibitors of the complement system, a key part of the innate immune response. nih.govkavrakilab.orgnih.gov They function by binding to the central complement component, C3, and its fragments like C3b and C3c, preventing the activation and amplification of the complement cascade. lambris.comnih.govnih.gov The inhibitory activity of compstatin is critically dependent on several structural features that are absent in this compound.

The original compstatin has the sequence I[CVVQDWGHHRC]T, where the brackets and the disulfide bridge between Cys2 and Cys12 denote its cyclic nature. lambris.com This cyclization is a minimal requirement for optimal activity. nih.govlambris.com In contrast, this compound, with its Ala substitutions, cannot form this ring structure and is therefore inactive. mdpi.comnih.gov

Structural Determinants Underlying the Absence of Complement-Inhibitory Activity

The inability of this compound to inhibit the complement system can be traced to specific structural deficiencies that prevent effective binding to its target, the C3 protein. aai.orgrcsb.org

Key structural elements essential for compstatin's activity include:

The Type I β-turn: The turn, typically involving residues Gln5, Asp6, Trp7, and Gly8, is a critical structural motif for activity. aai.orgnih.gov This turn correctly positions the side chains of key residues for interaction with C3. nih.gov While a linear peptide may show some tendency for turn formation, it lacks the stability of the turn in the cyclic molecule. nih.govresearchgate.net The flexibility of this turn is also thought to be essential for activity. nih.gov

The Hydrophobic Cluster: Residues such as Ile1, Val3, and Trp7 form a hydrophobic cluster that is involved in binding to C3. aai.orgacs.org The integrity of this cluster is dependent on the cyclic structure. nih.gov Alanine substitution studies have shown that Val3, in particular, is indispensable for inhibition. aai.org

Specific Amino Acid Interactions: Residues within the β-turn, such as Trp7, are thought to be directly involved in interactions with C3. nih.govacs.org The precise spatial arrangement of these residues, locked in by the cyclic backbone, is necessary for high-affinity binding.

Methodological Frameworks Employing Iavvqdwghhrat

Validation of Complement Inhibition Mechanisms in Ex Vivo Systems

Ex vivo systems, particularly the human whole blood model, provide a valuable platform for investigating the complex interactions of the complement system with various cells and soluble mediators. frontiersin.orgnih.gov This model allows for the analysis of complement activation's role in producing inflammatory cytokines and chemokines, and in the expression of activation molecules on leukocytes. frontiersin.org The use of IAVVQDWGHHRAT in these systems is essential for validating that the observed effects are genuinely due to the inhibition of the complement cascade by an active compound like Compstatin (B549462), and not due to non-specific peptide effects.

The complement system can be activated through three primary biochemical pathways: the classical, alternative, and lectin pathways. libretexts.orgwikipedia.orgmicrobenotes.com All three pathways converge on the cleavage of the C3 protein, a central event in the complement cascade. libretexts.orgmicrobenotes.com

Classical Pathway: Typically initiated by antigen-antibody complexes binding to the C1 complex. wikipedia.orgnih.gov

Alternative Pathway: Can be activated spontaneously by the hydrolysis of C3 or by contact with foreign surfaces like microbes or damaged cells, independent of antibodies. wikipedia.orgassaygenie.com

Lectin Pathway: Activated when mannose-binding lectin (MBL) or ficolins bind to carbohydrate patterns on the surface of pathogens. wikipedia.orgnih.gov

In ex vivo models, researchers can trigger these pathways using specific stimuli to study the effects of inhibitors. For instance, snake venom metalloproteinases have been shown to activate the complement system in a human whole blood model. frontiersin.org In such experiments, this compound is used as a negative control alongside the active inhibitor (e.g., Compstatin) to ensure that any reduction in complement activation is a direct result of the inhibitor's specific mechanism. frontiersin.orgnih.gov

The activation of the complement cascade generates several biologically active protein fragments. nih.gov The measurement of these products is a direct indicator of complement activation. svarlifescience.com Key activation products that are often quantified include:

Anaphylatoxins (C3a, C5a): These soluble peptides are potent inflammatory mediators that can trigger degranulation of mast cells, increase vascular permeability, and attract immune cells. libretexts.orgnih.gov

Opsonins (C3b): This fragment covalently attaches to the surface of pathogens or target cells, marking them for phagocytosis. microbenotes.comassaygenie.com

Terminal Complement Complex (TCC or SC5b-9): The end product of the cascade, which can form a membrane attack complex (MAC) that lyses target cells. libretexts.org

In studies using the ex vivo human whole blood model, the levels of C3a, C5a, and the soluble terminal complement complex (SC5b-9) are measured in plasma samples. frontiersin.org When blood is treated with a complement-activating stimulus, the levels of these products increase significantly. The inclusion of this compound as a control demonstrates that it does not prevent this increase, whereas an active inhibitor like Compstatin significantly reduces the production of these anaphylatoxins and TCC. frontiersin.org

Table 1: Effect of this compound vs. Compstatin on Complement Activation Products in an Ex Vivo Human Whole Blood Model Stimulated with C-SVMP

Treatment GroupC3a/C3a desArg LevelsC5a/C5a desArg LevelsSC5b-9 Levels
Control (PBS) BaselineBaselineBaseline
C-SVMP (Stimulus) IncreasedIncreasedIncreased
C-SVMP + this compound IncreasedIncreasedIncreased
C-SVMP + Compstatin Significantly ReducedSignificantly ReducedSignificantly Reduced

This table is a representative summary based on findings described in research where this compound is used as a negative control. frontiersin.org

Complement activation products can influence the behavior of various immune cells by binding to specific receptors, leading to cellular activation. nih.gov This activation can be measured by analyzing the expression of specific surface markers on leukocytes using techniques like flow cytometry. nih.gov

Commonly analyzed activation markers include:

CD11b: An integrin that is part of the complement receptor 3 (CR3), its expression is upregulated on neutrophils and monocytes during inflammation.

CD14: A co-receptor for Toll-like receptors (TLRs), involved in the response to bacterial lipopolysaccharide (LPS). frontiersin.org

C3aR and C5aR1: Receptors for the anaphylatoxins C3a and C5a, respectively. frontiersin.org

Toll-like Receptors (TLR2, TLR4): Pattern recognition receptors that play a key role in the innate immune response. frontiersin.org

In experiments investigating the inflammatory effects of a snake venom toxin, treatment with the toxin led to an increased expression of CD11b, C3aR, and C5aR on leukocytes. frontiersin.org While the active inhibitor Compstatin significantly reduced this upregulation, the control peptide this compound had no such effect, confirming that the changes in cell activation were mediated by the complement products generated. frontiersin.org

Table 2: Leukocyte Activation Marker Expression in Response to C-SVMP with and without Complement Inhibition

MarkerTreatment GroupOutcome
CD11b C-SVMP + this compoundExpression Increased
C-SVMP + CompstatinExpression Significantly Reduced
C3aR C-SVMP + this compoundExpression Increased
C-SVMP + CompstatinExpression Significantly Reduced
C5aR1 C-SVMP + this compoundExpression Increased
C-SVMP + CompstatinExpression Significantly Reduced

This table is a representative summary based on findings described in research where this compound is used as a negative control. frontiersin.org

Experimental Models Utilizing this compound as a Negative Control

The function of this compound as an inert peptide makes it an indispensable tool for ensuring the specificity of results in various experimental models. Its use as a negative control helps to rule out non-specific effects and attribute the observed biological responses to the specific molecular pathway being investigated.

The inflammatory process is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. ijpsonline.comnih.gov The complement system is a key driver of inflammation. libretexts.orgassaygenie.com In studies aiming to understand the role of complement in inflammation induced by specific biological agents, such as venom from snakes or caterpillars, this compound is used to establish a baseline. frontiersin.orgnih.gov For example, when investigating the proinflammatory effects of Premolis semirufa caterpillar hair extract in a human whole blood model, this compound was used as a control peptide in parallel with the C3 inhibitor Compstatin. nih.gov This allowed researchers to mechanistically determine that the inflammatory process was driven by the complement cascade. nih.gov

When biomaterials are implanted in the body, they inevitably interact with the immune system, often triggering a foreign body reaction. frontiersin.orgfrontiersin.org This response involves the adsorption of proteins onto the biomaterial surface, which can activate the complement system and subsequently lead to inflammation, fibrous encapsulation, and potentially implant failure. frontiersin.orgmedscape.commdpi.com

Understanding and modulating this immune response is crucial for developing more biocompatible materials. mdpi.comnih.gov Research in this area often involves ex vivo models that simulate the contact between blood and biomaterial surfaces, such as those used in hemodialysis circuits. nih.gov In these models, complement activation is a key event that can lead to neutrophil activation and the expression of pro-thrombotic factors. nih.gov While direct studies explicitly naming this compound in biomaterial testing are not prevalent in the provided search results, its established role as a negative control for complement inhibition makes it a highly relevant and necessary tool for such research. frontiersin.orgnih.gov It would be used to confirm that any observed reduction in inflammatory or thrombotic markers upon treatment with a complement inhibitor is due to the specific inhibition of the complement pathway and not an unrelated effect of the therapeutic agent itself.

Analytical Techniques for Specificity Characterization

The specificity of interactions involving novel compounds is a cornerstone of pharmacological and biological research. In this context, this compound serves as an essential tool. Its lack of significant biological activity, particularly in the complement system, allows researchers to differentiate specific binding and functional effects from background noise or artifacts. researchgate.netmdpi.comfrontiersin.orgfrontiersin.org

Spectrophotometric and Immunochemical Assays

Spectrophotometric and immunochemical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are fundamental in quantifying biological molecules and activities. In studies of the complement system, this compound is used as a control to validate the specific action of complement inhibitors like compstatin or activators like Imprime PGG. mdpi.complos.orgtandfonline.com

For instance, in ex vivo human whole blood models, the generation of complement activation markers, including C3a, C5a, and the soluble terminal complement complex (sTCC or SC5b-9), is measured. mdpi.comnih.gov When blood samples are treated with an active compound, changes in the levels of these markers are compared against samples treated with a vehicle (like PBS) and samples treated with the this compound control peptide. frontiersin.orgnih.gov Research findings consistently demonstrate that while active compounds significantly alter complement protein levels, this compound does not, confirming that the observed activity is specific to the test molecule and not a general property of peptides. mdpi.comfrontiersin.orgplos.org

In one study, the effect of a snake venom metalloproteinase (C-SVMP) on the complement system was assessed. Pre-incubation with compstatin inhibited the generation of C3a and SC5b-9, whereas the control peptide this compound had no effect, validating the specific inhibitory action of compstatin. frontiersin.orgnih.gov Similarly, when investigating the inflammatory effects of Premolis semirufa caterpillar venom, compstatin was shown to block the production of C3a, C5a, and sTCC, while the this compound control peptide did not interfere with their generation, again highlighting its utility as a reliable negative control. mdpi.comnih.gov

Table 1: Effect of this compound on Complement Activation Markers (ELISA)
Treatment GroupAnalyte MeasuredObserved EffectConclusionReference
C-SVMP + Control Peptide (this compound)C3a, C5a, SC5b-9No inhibition of marker generationConfirms the specific inhibitory action of Compstatin vs. the control. frontiersin.org
P. semirufa extract + Control Peptide (this compound)C3a, C5a, SC5b-9Did not interfere with marker generationValidates that the inhibitory effect seen with Compstatin is specific. mdpi.com
Imprime PGG TreatmentC4a, C5a, SC5b-9Used as a control to show specific activation by Imprime PGG.Highlights the inert nature of the control peptide in this assay. plos.org
A. fumigatus conidia opsonizationiC3b depositionInternalization level similar to normal serum (no inhibition).Demonstrates that the C3-quenching effect of Compstatin is specific. tandfonline.com

Biophysical Interaction Analyses, e.g., Surface Plasmon Resonance (SPR) Spectroscopy

Surface Plasmon Resonance (SPR) is a powerful technique for studying the kinetics of molecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. In this context, this compound is indispensable for confirming binding specificity. lambris.comnih.gov

In a typical SPR experiment, a ligand (e.g., complement protein C3 or factor H) is immobilized on the sensor chip, or captured via a high-affinity tag like streptavidin. lambris.comnih.gov The analyte, which could be an active peptide, is then flowed over the surface, and its binding is measured. To ensure the observed binding is specific, a control experiment is run using this compound. lambris.com

For example, to characterize peptides that bind to complement regulator factor H, a biotinylated version of an active peptide (5C6) and biotinylated this compound were captured on separate channels of a streptavidin-coated sensor chip. lambris.comaai.orgnih.gov When factor H was flowed over the surfaces, it bound to the 5C6 peptide, but not to the this compound control, demonstrating specific interaction. lambris.com Similarly, studies on the binding of new compstatin analogs to complement C3 used this compound as a negative control to confirm that the high-affinity binding observed was a feature of the specifically designed analogs. nih.gov The lack of significant binding response for this compound in these experiments serves as a critical baseline. nih.govacs.org

Table 2: Use of this compound in Surface Plasmon Resonance (SPR) Studies
Study FocusTarget LigandRole of this compoundExperimental DetailReference
Characterization of Factor H-binding peptidesFactor HNegative control peptideBiotinylated this compound captured on a streptavidin-coated sensor chip showed no significant binding of Factor H. lambris.comresearchgate.net
Binding assessment of new Compstatin variantsComplement C3Negative control peptideUsed to demonstrate the specific and potent C3 binding of newly designed peptides in contrast to the inert linear version. nih.gov

Computational and Theoretical Perspectives on Iavvqdwghhrat

Application in Molecular Force Field Development and Validation

In the realm of computational chemistry, the accuracy of molecular simulations is heavily dependent on the quality of the underlying force fields. IAVVQDWGHHRAT has found utility in the development and validation of such force fields, particularly those tailored for peptides and proteins containing both natural and non-canonical amino acids.

Researchers developing new force field parameters, such as the AMBER ff03 compatible charge parameters for a library of non-canonical amino acids, have included this compound in their datasets. nih.govacs.org By comparing the computationally derived properties of this compound with experimental data or with the properties of active analogs, developers can assess the robustness of their new parameters. The inclusion of this inactive linear peptide helps to ensure that the force field can accurately represent the conformational dynamics and energetic profiles of peptides that lack the specific structural constraints, like cyclization, which are often essential for biological activity.

The process involves using the force field to predict the conformational preferences of this compound in solution. These predictions can then be compared to experimental data from techniques like NMR spectroscopy. A well-parameterized force field should accurately capture the disordered nature of this linear peptide, in contrast to the more rigid structure of its cyclic, active counterparts.

Contributions to Structure-Activity Relationship (SAR) Elucidation of Peptide Inhibitors

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. This compound plays a pivotal role in the SAR elucidation of the Compstatin (B549462) family of peptide inhibitors, which target the complement component C3. nih.govlambris.com

The key contribution of this compound to SAR studies is its function as a negative control, demonstrating the critical importance of cyclization for the inhibitory activity of Compstatin. nih.govnih.gov While the cyclic form of Compstatin is a potent inhibitor of the complement system, the linear this compound peptide is devoid of such activity. mdpi.comresearchgate.net This stark difference in activity, despite a similar amino acid sequence, underscores that the constrained cyclic conformation is essential for binding to C3 and eliciting an inhibitory effect.

NMR studies and molecular dynamics simulations of both the active cyclic peptides and the inactive linear this compound reveal the structural basis for this activity difference. The disulfide bond in cyclic Compstatin analogs induces a specific three-dimensional structure, including a crucial β-turn, which is necessary for interaction with the target protein. lambris.com In contrast, this compound, lacking this covalent linkage, is more flexible and does not adopt the required bioactive conformation in solution.

The following table summarizes the inhibitory activity of this compound in comparison to its parent cyclic peptide, Compstatin, highlighting the impact of the linear versus cyclic structure.

Peptide SequenceStructureTargetIC50 (μM)
This compoundLinearComplement C3>600 lambris.comnih.gov
ICVVQDWGHHRCT-NH2 (Compstatin)Cyclic (disulfide bond between Cys residues)Complement C312 lambris.com

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.

Role in In Silico Screening and Design Methodologies

The development of effective in silico screening and design methodologies relies on high-quality data for both active and inactive compounds. This compound provides a valuable data point as a known inactive molecule in the computational design and screening of novel peptide inhibitors.

In the context of developing pharmacophore models for Compstatin analogs, this compound serves as a crucial negative example. nih.gov A robust pharmacophore model must be able to distinguish between active compounds, like cyclic Compstatin, and inactive ones, like the linear this compound. By including the structural and energetic properties of this compound in the training or validation set, researchers can refine their models to be more predictive of inhibitory activity. A successful model should be able to score the active cyclic peptides highly while assigning a low score to the inactive linear peptide.

Furthermore, in computational frameworks for the de novo design of new peptide inhibitors, this compound can be used as a benchmark for the design algorithms. nih.gov For instance, if a design algorithm proposes linear peptides as potential inhibitors, their predicted binding affinities can be compared to the known lack of affinity of this compound. This helps in refining the scoring functions and design principles to favor conformations and sequences that are more likely to be active.

The table below outlines the use of this compound in different computational methodologies.

Computational MethodologyRole of this compoundRationale
Molecular Force Field DevelopmentValidation CompoundTo ensure the force field accurately models flexible, inactive peptides in contrast to rigid, active ones. nih.govacs.org
Structure-Activity Relationship (SAR)Negative ControlTo establish the essential role of cyclization for the inhibitory activity of Compstatin analogs. lambris.comlambris.com
Pharmacophore ModelingNegative Example for Model ValidationTo ensure the model can differentiate between active and inactive peptide structures. nih.gov
In Silico Screening and DesignBenchmark for Scoring FunctionsTo refine algorithms to better predict the binding affinity and activity of novel peptide designs. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.